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molecular formula C13H12O2 B2534516 2-(2-Methoxynaphthalen-1-yl)acetaldehyde CAS No. 156941-55-8

2-(2-Methoxynaphthalen-1-yl)acetaldehyde

Cat. No. B2534516
M. Wt: 200.237
InChI Key: XOAVYDZXOVOAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538123B2

Procedure details

120 mg of 2-methoxy-1-(2-methoxyvinyl)naphthalene was dissolved in 4 ml of 2 N hydrochloric acid-tetrahydrofuran (1:1). The obtained mixture was then stirred at 70° C. for 2 hours. The reaction solution was cooled to a room temperature and then diluted with ethyl acetate. The resultant product was washed with water and a saturated sodium chloride aqueous solution. The organic layer was dried over magnesium sulfate and then concentrated under a reduced pressure, so as to obtain 115 mg of (2-methoxynaphthalen-1-yl)acetaldehyde. This compound was used in the following reaction without further purification.
Name
2-methoxy-1-(2-methoxyvinyl)naphthalene
Quantity
120 mg
Type
reactant
Reaction Step One
Name
hydrochloric acid tetrahydrofuran
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]=1[CH:13]=[CH:14][O:15]C>Cl.O1CCCC1.C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]=1[CH2:13][CH:14]=[O:15] |f:1.2|

Inputs

Step One
Name
2-methoxy-1-(2-methoxyvinyl)naphthalene
Quantity
120 mg
Type
reactant
Smiles
COC1=C(C2=CC=CC=C2C=C1)C=COC
Name
hydrochloric acid tetrahydrofuran
Quantity
4 mL
Type
solvent
Smiles
Cl.O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The obtained mixture was then stirred at 70° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to a room temperature
WASH
Type
WASH
Details
The resultant product was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(C2=CC=CC=C2C=C1)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 115 mg
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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